(Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Description
(Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C16H10FNO4S2 and its molecular weight is 363.38. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antiangiogenic Properties
A series of novel thioxothiazolidin-4-one derivatives, including compounds structurally related to (Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, were synthesized and evaluated for their anticancer and antiangiogenic effects. These compounds demonstrated significant reduction in ascites tumor volume and cell number, extended life span in EAT-bearing mice, and manifested strong antiangiogenic effects by suppressing tumor-induced endothelial proliferation. This highlights their potential as candidates for anticancer therapy with abilities to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction in Human Leukemia Cells
Research exploring the anticancer effects of thiazolidinone derivatives, closely related to the compound , found that these substances exhibited moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in human leukemia cell lines. The study concluded that certain derivatives possess potent anticancer activity due to their ability to induce cytotoxicity and apoptosis, suggesting their role as beneficial agents in cancer treatment strategies (Chandrappa et al., 2009).
Antifungal Activity
Research into rhodanineacetic acid derivatives, which share a common core with (Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, has also demonstrated potential antifungal properties. Although many compounds exhibited no significant activity, a few showed strong inhibition against selected fungal species, underscoring the potential for developing new antifungal agents (Doležel et al., 2009).
Fluorescence Properties for Metal Ion Detection
Another study synthesized a derivative of (Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, discovering its selective fluorescent quenching effect towards Co2+ ions over other metal ions tested in methanol. This unique property indicates its potential application as a Co2+ fluorescent chemical sensor, highlighting a non-therapeutic application that leverages the compound's fluorescence characteristics for chemical sensing (Li Rui-j, 2013).
properties
IUPAC Name |
2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO4S2/c17-11-4-2-1-3-10(11)12-6-5-9(22-12)7-13-15(21)18(8-14(19)20)16(23)24-13/h1-7H,8H2,(H,19,20)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHHFGAFGCMKOT-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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